2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide
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Overview
Description
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group, a fluorine atom, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H under specific conditions . The fluorine atom is introduced via electrophilic fluorination, and the sulfonamide group is added through sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The difluoromethoxy and fluorine groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzene derivatives and sulfonamides, such as:
- 2-(Trifluoromethoxy)-3-fluorobenzene-1-sulfonamide
- 2-(Difluoromethoxy)-4-fluorobenzene-1-sulfonamide
- 2-(Difluoromethoxy)-3-chlorobenzene-1-sulfonamide .
Uniqueness
What sets 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both difluoromethoxy and sulfonamide groups enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H6F3NO3S |
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Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-2-1-3-5(15(11,12)13)6(4)14-7(9)10/h1-3,7H,(H2,11,12,13) |
InChI Key |
LMDDHWATZBAZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)OC(F)F)F |
Origin of Product |
United States |
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